molecular formula C16H23N3O7 B8143793 ((3aR,4R,6R,6aR)-6-((E)-4-(Hydroxyimino)-2-oxo-3,4-dihydropyrimidin-1(2H)-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl isobutyrate

((3aR,4R,6R,6aR)-6-((E)-4-(Hydroxyimino)-2-oxo-3,4-dihydropyrimidin-1(2H)-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl isobutyrate

カタログ番号: B8143793
分子量: 369.37 g/mol
InChIキー: MNKXNZQOZRWRKB-OJAKKHQRSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound [(3aR,4R,6R,6aR)-6-[(4E)-4-(hydroxyimino)-2-oxo-1,2,3,4-tetrahydropyrimidin-1-yl]-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]methyl 2-methylpropanoate is a furanose-pyrimidine hybrid featuring a stereochemically defined furo[3,4-d][1,3]dioxolane core conjugated to a 4-(hydroxyimino)-2-oxo-tetrahydropyrimidine moiety via a methyl isobutyrate linker. Its structure includes:

  • A tetrahydropyrimidinone ring with a hydroxyimino (=N-OH) group at position 4 (E-configuration) and a ketone at position 2.
  • A 2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxolane sugar-like scaffold.
  • A 2-methylpropanoate (isobutyrate) ester group enhancing lipophilicity.

特性

IUPAC Name

[(3aR,4R,6R,6aR)-4-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O7/c1-8(2)14(20)23-7-9-11-12(26-16(3,4)25-11)13(24-9)19-6-5-10(18-22)17-15(19)21/h5-6,8-9,11-13,22H,7H2,1-4H3,(H,17,18,21)/t9-,11-,12-,13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNKXNZQOZRWRKB-OJAKKHQRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OCC1C2C(C(O1)N3C=CC(=NC3=O)NO)OC(O2)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)OC[C@@H]1[C@@H]2[C@H]([C@@H](O1)N3C=CC(=NC3=O)NO)OC(O2)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound [(3aR,4R,6R,6aR)-6-[(4E)-4-(hydroxyimino)-2-oxo-1,2,3,4-tetrahydropyrimidin-1-yl]-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]methyl 2-methylpropanoate (CAS No. 2346620-55-9) is a complex organic molecule with potential biological activity. This article reviews the biological properties of this compound, including its synthesis, mechanisms of action, and therapeutic potential.

The molecular formula of the compound is C16H23N3O7 with a molecular weight of approximately 369.37 g/mol. The structure features multiple functional groups that may contribute to its biological activity.

Synthesis

The synthesis of this compound involves various steps that typically include the formation of the tetrahydropyrimidinyl moiety and subsequent modifications to introduce the furodioxole and methylpropanoate groups. The stereochemistry at multiple centers is crucial for its biological efficacy.

Antiviral Activity

Recent studies have indicated that compounds similar to this structure exhibit antiviral properties. For instance, tetrahydropyrimidine derivatives have been shown to inhibit viral replication in various models. The hydroxyl and oxime functionalities are believed to enhance interaction with viral proteins or nucleic acids.

Inhibition of Cysteinyl Proteinases

Research has demonstrated that related compounds can act as inhibitors of cysteinyl proteinases. These enzymes play essential roles in various physiological processes and are implicated in disease states such as cancer and viral infections. The inhibition mechanism often involves the formation of a covalent bond between the enzyme and the inhibitor.

Cytotoxicity Studies

Cytotoxicity assays have been performed on related compounds to assess their safety profile. For example:

Compound CodeCC50 (µM)IC50 (µM)Selectivity Index
4a670 ± 29320-
4c274 ± 12100-
4d299 ± 13100-
4e298 ± 13809

These results indicate varying degrees of cytotoxicity and antiviral activity against strains like HCoV-OC43 and HCoV-229E.

The proposed mechanisms through which this compound exhibits biological activity include:

  • Enzyme Inhibition : Compounds with similar structures have been found to inhibit specific enzymes critical for viral replication.
  • Receptor Interaction : The ability to bind to cellular receptors may modulate signaling pathways involved in immune responses.
  • Nucleic Acid Interference : Some derivatives may interact with viral RNA or DNA, preventing replication.

Case Studies

A notable case study involved the evaluation of a series of tetrahydropyrimidine derivatives against human coronaviruses. The study found that certain modifications significantly enhanced antiviral activity while maintaining low cytotoxicity levels.

類似化合物との比較

Structural Analogs with Modified Pyrimidine Moieties

Analog 1 : [(3aR,4R,6R,6aR)-6-(4-Amino-2-oxopyrimidin-1(2H)-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl]methyl Isobutyrate
  • Key Differences: Replaces the 4-hydroxyimino group with a 4-amino substituent.
  • Molecular Formula : C₁₆H₂₃N₃O₆ (MW 353.37) .
  • Properties :
    • Boiling Point: 484.0±55.0°C (calculated).
    • Hazard Profile: Warns of acute toxicity (H302) and skin/eye irritation (H315, H319) .
Analog 2 : ((3ar,4r,6r,6ar)-6-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl Isobutyrate
  • Key Differences: Features 2,4-dioxo groups on the pyrimidine ring instead of 4-hydroxyimino and 2-oxo.
  • Molecular Formula : C₁₆H₂₂N₂O₇ (MW 354.36) .
  • Properties :
    • SMILES: CC(C)C(=O)OC[C@@H]1[C@@H]2[C@H]([C@@H](O1)N3C=CC(=O)NC3=O)OC(O2)(C)C.
Analog 3 : ((3aR,4R,6R,6aR)-6-(4-(Hydroxyimino)-2-oxo-3,4-dihydropyrimidin-1(2H)-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl Isobutyrate (CAS 2346620-55-9)
  • Application : Marketed as a specialty chemical, highlighting industrial relevance .

Analogs with Divergent Core Structures

Analog 4 : 3,4-Dihydro-1-(tetrahydro-3,4-dihydroxy-5-(hydroxymethyl)furan-2-yl)-6-(4-methoxyphenyl)-4-phenylpyrimidin-2(1H)-one (6D)
  • Key Differences : Replaces the furodioxolane with a tetrahydrofuran-diol and introduces 4-methoxyphenyl and phenyl groups on the pyrimidine.
  • Molecular Formula : C₂₂H₂₄N₂O₆ (MW 412.44) .
  • Activity : Demonstrates antifungal, antioxidant, and anticancer properties, suggesting the target compound may share similar bioactivity .
Analog 5 : (3aR,6R,6aR)-6-(Hydroxymethyl)spiro[6,6a-dihydro-3aH-furo[4,3-d][1,3]dioxole-2,1'-cyclohexane]-4-one
  • Key Differences : Contains a spirocyclohexane moiety instead of the pyrimidine ring.
  • Molecular Formula : C₁₁H₁₆O₅ (MW 228.24) .
  • Significance : Highlights the versatility of the furodioxolane scaffold in generating diverse derivatives.

Physicochemical and Pharmacokinetic Comparison

Property Target Compound (Hydroxyimino) Analog 1 (4-Amino) Analog 2 (2,4-Dioxo)
Molecular Weight ~353–355 (estimated) 353.37 354.36
Boiling Point (°C) Not reported 484.0±55.0 Not reported
LogP (Lipophilicity) Higher (isobutyrate group) Moderate Lower (additional oxo)
Hydrogen Bond Acceptors 7–8 7 8
Metabolic Stability Moderate (hydroxyimino) Low (amino reactivity) High (stable dioxo)

Q & A

Q. What are the critical challenges in synthesizing this compound, particularly regarding stereochemical control and functional group compatibility?

  • Methodological Answer: The compound’s synthesis involves managing stereochemistry at multiple chiral centers (3aR,4R,6R,6aR) and stabilizing the hydroxyimino group (N–OH) in the tetrahydropyrimidinyl moiety. Key strategies include:
  • Protecting groups : Use of acid-labile groups (e.g., tert-butyloxycarbonyl, BOC) to shield reactive sites during coupling reactions .
  • Coupling conditions : Optimizing Mitsunobu or nucleophilic substitution reactions to preserve stereointegrity during furodioxolane ring formation .
  • Hydroxyimino stability : Conducting reactions under inert atmospheres (N₂/Ar) to prevent oxidation of the hydroxyimino group .

Q. Which analytical techniques are essential for confirming the compound’s purity and structural integrity?

  • Methodological Answer: A multi-technique approach is required:
  • NMR spectroscopy : Assigning stereochemistry via 1^1H-1^1H NOESY or 13^{13}C DEPT to resolve chiral centers .
  • LCMS/HPLC : Using reverse-phase C18 columns with trifluoroacetic acid (TFA) modifiers (e.g., 0.05% TFA in H₂O/MeCN) to assess purity and detect degradation products .
  • Polarimetry : Validating optical rotation ([α]D) against calculated values (e.g., -0.079° for similar furodioxolane derivatives) .

Q. How can researchers address discrepancies between calculated (e.g., ACD/Labs) and experimental physicochemical data?

  • Methodological Answer: Discrepancies in properties like boiling point (calculated: 484°C) or refractive index (1.625) may arise from solvent interactions or polymorphism. Mitigation includes:
  • Experimental validation : Conduct differential scanning calorimetry (DSC) to verify melting points.
  • Solvent effects : Compare density (1.5 g/cm³) in polar vs. nonpolar solvents .

Advanced Research Questions

Q. What mechanistic insights govern the hydroxyimino group’s tautomerism and its impact on bioactivity?

  • Methodological Answer: The hydroxyimino group (C=N–OH) can tautomerize to an oxime (C–NH–O), affecting ligand-receptor interactions. Strategies to study this:
  • pH-dependent NMR : Monitor tautomeric shifts in D₂O at varying pH (2–10).
  • Computational modeling : Use DFT (B3LYP/6-31G*) to predict dominant tautomers and correlate with enzyme inhibition assays .

Q. How can the 2-methylpropanoate ester be leveraged as a prodrug motif, and what enzymatic triggers enable its activation?

  • Methodological Answer: The ester group serves as an esterase-sensitive prodrug linker. Key methodologies:
  • In vitro hydrolysis : Incubate with porcine liver esterase (PLE) and monitor via LCMS for release of 2-methylpropanoic acid .
  • Cellular assays : Test cytotoxicity in HEK293 cells with/without esterase inhibitors (e.g., bis(4-nitrophenyl) phosphate) to confirm activation pathways .

Q. What strategies resolve synthetic bottlenecks in multi-step reactions, such as low yields during furodioxolane ring closure?

  • Methodological Answer: Low yields (e.g., <20%) in ring closure often stem from steric hindrance. Solutions include:
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 120°C) to minimize side reactions .
  • Catalytic systems : Employ Pd(OAc)₂/Xantphos for Suzuki couplings to improve regioselectivity .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。